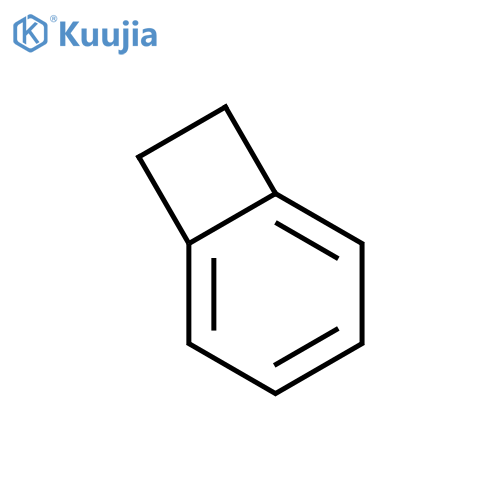Cas no 694-87-1 (Benzocyclobutene)

Benzocyclobutene 化学的及び物理的性質
名前と識別子
-
- Bicyclo[4.2.0]octa-1,3,5-triene
- 1,2-Dihydrobenzocyclobutene
- Benzocyclobutane
- Benzocyclobutene, 1,2-dihydro-
- Cardene
- BENZOCYCLOBUTENE
- BICYCLO[4.2.0]OCTA-1,3,5-TRIEN
- Bicyclo[4.2.0]octa-1(6),2,4-triene
- BMIMBF4
- Bicyclo(4.2.0)octa-1,3,5-triene
- UMIVXZPTRXBADB-UHFFFAOYSA-N
- AK109544
- PubChem18889
- Benzocyclobutene, 98%
- 1,2-dihydrocyclobutabenzene
- STL452965
- FCH1115182
- SY052978
- M026
- AX8034649
- ST2412678
- AB0
- 694-87-1
- InChI=1/C8H8/c1-2-4-8-6-5-7(8)3-1/h1-4H,5-6H
- Q420972
- UNII-MF7U8F3YLB
- FT-0657962
- EN300-104400
- MFCD01321219
- F15000
- CS-W016636
- CHEBI:87328
- AKOS004907664
- DTXSID3073927
- MF7U8F3YLB
- DS-4372
- AM20041021
- B3863
- C8H8
- cyclobutabenzene
- BICYCLO(4.2.0)OCTA-2,4,6-TRIENE
- Bicyclo(4.2.0)octa1,3,5,7tetraene
- DTXCID70115736
- DTXCID1046502
- FB57841
- Benzocyclobutene
-
- MDL: MFCD01321219
- インチ: 1S/C8H8/c1-2-4-8-6-5-7(8)3-1/h1-4H,5-6H2
- InChIKey: UMIVXZPTRXBADB-UHFFFAOYSA-N
- ほほえんだ: C1([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C1([H])[H]
計算された属性
- せいみつぶんしりょう: 104.0626g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 0
- どういたいしつりょう: 104.0626g/mol
- 単一同位体質量: 104.0626g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 8
- 複雑さ: 74
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.957 g/mL at 25 °C(lit.)
- ふってん: 150°C(lit.)
- フラッシュポイント: 華氏温度:96.8°f< br / >摂氏度:36°C< br / >
- 屈折率: n20/D 1.541(lit.)
- PSA: 0.00000
- LogP: 1.78520
- ようかいせい: 未確定
Benzocyclobutene セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H226
- 警告文: P210-P233-P240-P241+P242+P243-P280-P301+P310+P331-P303+P361+P353-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 3295 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10
- セキュリティの説明: S16
- セキュリティ用語:S16
- ちょぞうじょうけん:Store long-term at 2-8°C
- 包装グループ:III
- リスク用語:R10
- 危険レベル:3
Benzocyclobutene 税関データ
- 税関コード:3902200000
- 税関データ:
中国税関コード:
2902199090概要:
290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Benzocyclobutene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B198290-25g |
Benzocyclobutene |
694-87-1 | 25g |
$ 1849.00 | 2023-04-19 | ||
| Enamine | EN300-104400-0.25g |
bicyclo[4.2.0]octa-1,3,5-triene |
694-87-1 | 95% | 0.25g |
$32.0 | 2023-10-28 | |
| abcr | AB331683-5 g |
Benzocyclobutene, 94%; . |
694-87-1 | 94% | 5g |
€144.40 | 2023-06-21 | |
| abcr | AB331683-25 g |
Benzocyclobutene, 94%; . |
694-87-1 | 94% | 25g |
€476.60 | 2023-06-21 | |
| Enamine | EN300-104400-25.0g |
bicyclo[4.2.0]octa-1,3,5-triene |
694-87-1 | 95% | 25g |
$730.0 | 2023-06-10 | |
| Chemenu | CM202626-25g |
Bicyclo[4.2.0]octa-1,3,5-triene |
694-87-1 | 95% | 25g |
$468 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3863-1G |
Benzocyclobutene |
694-87-1 | >94.0%(GC) | 1g |
¥295.00 | 2024-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY052978-25g |
ETHYL 2,6-DICHLORONICOTINATE |
694-87-1 | ≥97% | 25g |
¥1493.0 | 2023-09-15 | |
| Chemenu | CM202626-5g |
Bicyclo[4.2.0]octa-1,3,5-triene |
694-87-1 | 95% | 5g |
$172 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3863-1g |
Benzocyclobutene |
694-87-1 | 94.0%(GC) | 1g |
¥390.0 | 2022-06-10 |
Benzocyclobutene 関連文献
-
1. Flash vacuum pyrolysis over magnesium. Part 1. Pyrolysis of benzylic, other aryl/alkyl and aliphatic halidesR. Alan Aitken,Philip K. G. Hodgson,John J. Morrison,Adebayo O. Oyewale J. Chem. Soc. Perkin Trans. 1 2002 402
-
Tao Yang,Chuncai Kong,Shengchun Yang,Zhimao Yang,Sen Yang,Masahiro Ehara Chem. Sci. 2020 11 113
-
Fei Fu,Dan Wang,Minggui Shen,Shibin Shang,Zhanqian Song,Jie Song RSC Adv. 2019 9 29788
-
4. Flash vacuum pyrolysis over magnesium. Part 1. Pyrolysis of benzylic, other aryl/alkyl and aliphatic halidesR. Alan Aitken,Philip K. G. Hodgson,John J. Morrison,Adebayo O. Oyewale J. Chem. Soc. Perkin Trans. 1 2002 402
-
Yuanqiang Wang,Jing Sun,Kaikai Jin,Jiajia Wang,Chao Yuan,Jiawei Tong,Shen Diao,Fengkai He,Qiang Fang RSC Adv. 2014 4 39884
Benzocyclobuteneに関する追加情報
ベンゾシクロブテン(CAS No. 694-87-1)の特性と応用:先端材料科学における役割
ベンゾシクロブテン(Benzocyclobutene, CAS No. 694-87-1)は、有機化学および材料科学分野で注目を集める多環式炭化水素です。その特異な分子構造と高い熱安定性から、半導体封止材やポリマー材料の改質剤としての需要が近年急増しています。特に、マイクロエレクトロニクス分野では、低誘電率と耐熱性を兼ね備えた高性能樹脂の原料として活用されています。
化学的性質において、ベンゾシクロブテンは四員環構造を持つ反応性中間体として機能します。この特徴を活かし、光硬化性樹脂や複合材料の架橋剤としての応用研究が進んでいます。例えば、5G通信技術向け基板材料では、信号損失を低減する低誘電体成分としての評価が高まっています。
製造プロセスでは、Diels-Alder反応を利用した合成法が主流です。最新の研究では、触媒技術の進歩により収率向上が達成され、サステナブル化学の観点からも注目されています。環境対応型エコマテリアル開発の文脈で、生分解性ポリマーとの組み合わせに関する論文発表が増加傾向にあります。
市場動向を分析すると、ベンゾシクロブテン関連製品の需要は自動車電子化とIoTデバイス普及に牽引されています。特に、ADAS(先進運転支援システム)用センサーの保護材需要が急成長しており、熱伝導率と機械的強度を両立させた新規配合の開発が各メーカーで進められています。
安全性に関する最新の知見では、労働安全基準を満たした取り扱いガイドラインが改訂されました。適切な局所排気装置の使用と個人防護具の着用が推奨されており、特にナノ粒子形態での取り扱い時には注意が必要です。
将来展望として、量子コンピューティング分野での応用が期待されています。超電導材料との相互作用に関する基礎研究が進められており、極低温環境下での特性評価が次の技術ブレイクスルーとなる可能性があります。
学術的には、分子シミュレーション技術の発展により、ベンゾシクロブテン誘導体の電子状態予測精度が向上しています。これにより、AI支援材料設計との連携による新規材料開発サイクルの短縮が現実味を帯びてきました。
産業応用の具体例では、フレキシブルディスプレイ用基板材料としての採用事例が増加しています。特に、有機ELデバイスの封止層において、酸素バリア性と柔軟性を両立させるハイブリッド材料の構成要素として重要な役割を果たしています。
環境対応技術としては、カーボンニュートラル達成に向けたバイオマス原料からの合成経路開発が進行中です。一部企業では、サーキュラーエコノミー構想に基づく再生可能資源の利用比率向上を目標に掲げています。
分析技術の進歩も著しく、質量分析イメージングを用いた材料劣化メカニ��ムの解明が可能になりました。これにより、ベンゾシクロブテン系材料の寿命予測精度が飛躍的に向上し、予知保全技術への応用が期待されています。
694-87-1 (Benzocyclobutene) 関連製品
- 94-98-4((2,4-Dimethylphenyl)methanamine)
- 1074-17-5(1-Methyl-2-propylbenzene)
- 875-94-5(Bicyclo4.2.0octa-1,3,5,7-tetraene-3-carboxylic acid)
- 21120-91-2(7-Bromobicyclo[4.2.0]octa-1,3,5-triene)
- 148849-67-6(Ivabradine hydrochloride)
- 34101-86-5(1,2-Bis(3,4-dimethylphenyl)ethane)
- 60-12-8(2-Phenylethanol)
- 99717-87-0(4-Vinylbenzocyclobutene)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

